tert-Butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate
Description
tert-Butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a pyrimidin-2-yloxymethyl substituent at the 3-position. This structure is significant in medicinal chemistry, particularly as a precursor or intermediate in synthesizing bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the pyrimidinyloxy moiety may contribute to hydrogen bonding or π-π stacking interactions in target binding .
Properties
Molecular Formula |
C15H23N3O3 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-9-4-6-12(10-18)11-20-13-16-7-5-8-17-13/h5,7-8,12H,4,6,9-11H2,1-3H3 |
InChI Key |
IUHYOPSUWYBJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrimidin-2-yloxy compounds under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is part of a class of piperidine derivatives that have shown promise in various therapeutic areas. Research indicates that similar compounds exhibit biological activities such as:
- Anticancer Activity : Compounds with structural similarities have been investigated for their ability to inhibit cancer cell proliferation, particularly in non-small cell lung cancer and other malignancies associated with the epidermal growth factor receptor (EGFR) family .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, making them candidates for treating neurodegenerative diseases .
Studies on the biological activity of tert-butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate focus on its binding affinity and efficacy at various biological targets. Key areas include:
- Binding Affinity : Investigations into how this compound interacts with specific receptors or enzymes can provide insights into its mechanism of action.
- Efficacy Studies : In vitro and in vivo studies assessing the compound's effectiveness in disease models are critical for understanding its therapeutic potential.
Case Studies
Several case studies have highlighted the applications of similar piperidine derivatives:
- EGFR Inhibition : A study demonstrated that certain pyrimidine-containing piperidine derivatives could effectively inhibit EGFR T790M mutations, which are often associated with resistance to standard therapies in lung cancer .
- Neuroprotection : Research has shown that compounds similar to this compound can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting potential applications in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituent positions, heterocyclic systems, or functional groups. Below is a detailed comparison:
Positional Isomers
- tert-Butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate (CAS 412293-91-5) Structure: Pyrimidin-2-yloxy group at the 4-position of piperidine. Molecular Formula: C₁₄H₂₁N₃O₃. Molecular Weight: 279.33 g/mol. Key Data: 97% purity, available in mg to gram quantities for research .
Substituent Variations
- tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)amino)piperidine-1-carboxylate (CAS 1420867-40-8) Structure: Dichloropyrimidine-linked methylamino group at the 3-position. Molecular Formula: C₁₇H₂₂Cl₂N₄O₂. Molecular Weight: 361.27 g/mol. Key Data: 95% purity; priced at €1,052/100 mg .
- tert-Butyl 2-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS 1353954-14-9) Structure: Methoxy and methylthio groups on the pyrimidine ring. Molecular Formula: C₁₇H₂₈N₄O₃S. Molecular Weight: 368.5 g/mol. Comparison: Methoxy and thioether groups improve lipophilicity, which may enhance membrane permeability in drug candidates .
Heterocyclic Ring Modifications
- tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (CAS 1236861-59-8) Structure: Azetidine ring instead of piperidine. Molecular Formula: C₁₂H₁₇N₃O₂. Molecular Weight: 235.28 g/mol.
Functional Group Replacements
- tert-Butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate (CAS 333986-05-3)
Data Tables
Table 1. Structural and Physicochemical Comparisons
Research Implications
- Positional Isomerism : The 3- vs. 4-substitution on piperidine (e.g., CAS 412293-91-5 vs. target compound) may influence pharmacokinetics due to steric effects .
- Halogenation : Chlorinated analogs (e.g., CAS 1420867-40-8) show higher molecular weights and reactivity, making them suitable for Suzuki-Miyaura couplings .
Biological Activity
tert-Butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a piperidine core substituted with a pyrimidine moiety and a tert-butyl ester group. Its molecular formula is with a molecular weight of 252.31 g/mol. The presence of both hydrophilic (pyrimidine and carboxylate) and lipophilic (tert-butyl) groups suggests potential for diverse interactions within biological systems.
Antiviral Activity
Recent studies have highlighted the antiviral properties of related piperidine derivatives against HIV-1. For instance, compounds with similar structures demonstrated significant inhibition of HIV-1 reverse transcriptase, suggesting that this compound may exhibit similar efficacy against viral replication at nanomolar concentrations .
Anticancer Potential
Piperidine derivatives have shown promise in cancer therapy. For example, compounds bearing the piperidine structure have been reported to inhibit the proliferation of various cancer cell lines, including breast cancer models (MDA-MB-231). In vitro studies indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating selective cytotoxicity towards cancer cells compared to normal cells .
The mechanism by which these compounds exert their biological effects often involves modulation of key enzymes or receptors. For instance, some piperidine derivatives act as inhibitors of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cancer metabolism . Additionally, structure-activity relationship studies suggest that modifications to the piperidine ring and substituents can enhance binding affinity and selectivity for target proteins .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data indicate that related piperidine derivatives possess favorable pharmacokinetic properties, including moderate oral bioavailability and low toxicity profiles in animal models . Specifically, one study reported no acute toxicity in mice at doses up to 2000 mg/kg, underscoring the potential safety of these compounds for therapeutic use .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 3-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate, and how can purity be maximized?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate can react with 2-chloropyrimidine under basic conditions (e.g., NaH in THF at 5–20°C) to introduce the pyrimidin-2-yloxy group . Boc protection of the piperidine nitrogen is critical to prevent side reactions. Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures >95% purity. Monitoring by TLC and NMR (¹H/¹³C) at each step is advised to confirm intermediate structures.
Q. How can the structure of this compound be validated post-synthesis?
- Methodology : Use X-ray crystallography (via SHELX programs for refinement ) for unambiguous confirmation. If crystals are unavailable, high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) can resolve connectivity. For example, the pyrimidinyloxy methyl group shows characteristic δ~4.5 ppm (¹H, CH₂O) and δ~70–80 ppm (¹³C) signals. IR spectroscopy can confirm carbonyl (Boc group, ~1680–1720 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) bonds.
Q. What safety protocols are essential when handling this compound?
- Methodology : Based on structurally similar piperidine derivatives, wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles. Emergency eyewash stations and fire-resistant clothing (for reactions involving flammable solvents) are mandatory .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the pyrimidin-2-yloxy moiety in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties. The pyrimidine ring’s electron-deficient nature suggests susceptibility to nucleophilic aromatic substitution (e.g., with amines) or Buchwald–Hartwig amination. Solvent effects (e.g., DMF vs. THF) on reaction kinetics can be simulated using COSMO-RS .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Methodology : For conflicting cytotoxicity or enzyme inhibition results:
- Reproducibility : Ensure consistent assay conditions (e.g., pH, temperature, DMSO concentration).
- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may skew data.
- Structural Analog Comparison : Compare with tert-butyl 4-(pyridin-3-yl)piperidine derivatives, noting how pyrimidine vs. pyridine substituents alter binding affinities .
Q. How can regioselective functionalization of the piperidine ring be achieved?
- Methodology : Employ directing groups (e.g., Boc) to control C–H activation sites. For example, Pd-catalyzed C–H arylation at the 4-position of the piperidine ring can be directed by the Boc group. Use steric maps (Molinspiration) to predict accessible positions .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodology :
- Thermal Analysis : DSC and TGA identify melting points and decomposition profiles.
- Solid-State NMR : Resolves differences in hydrogen-bonding networks.
- PXRD : Distinguishes crystalline vs. amorphous phases. Reference data from similar Boc-protected piperidines (e.g., tert-butyl 4-methylpiperidine-1-carboxylate) can guide interpretation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
